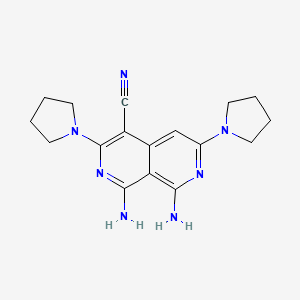

1,8-Diamino-3,6-Dipyrrolidin-1-yl-2,7-Naphthyridin-4-carbonitril

Übersicht

Beschreibung

SID 3712249, auch bekannt als 1,8-Diamino-3,6-di-1-pyrrolidinyl-2,7-naphthyridin-4-carbonitril, ist eine chemische Verbindung mit der Summenformel C17H21N7 und einem Molekulargewicht von 323,40 g/mol . Diese Verbindung ist vor allem für ihre Rolle als Inhibitor der Biogenese von microRNA-544 (miR-544) bekannt, die an verschiedenen zellulären Prozessen beteiligt ist, einschließlich des Überlebens von Tumorzellen unter hypoxischen Bedingungen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von SID 3712249 umfasst die Reaktion von 1,8-Diamino-3,6-di-1-pyrrolidinyl-2,7-naphthyridin mit 4-Cyanobenzylchlorid unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und wird bei Raumtemperatur durchgeführt. Das Produkt wird dann mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥95 % zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von SID 3712249 folgt ähnlichen synthetischen Wegen, aber in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und Durchflussanlagen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verbindung wird dann strengen Qualitätskontrollen unterzogen, einschließlich HPLC-Analyse, um ihre Reinheit und Identität zu bestätigen .

Wissenschaftliche Forschungsanwendungen

SID 3712249 has several scientific research applications, including:

Cancer Research: It is used to study the role of miR-544 in tumor cell survival and apoptosis.

Molecular Biology: SID 3712249 is employed to investigate the biogenesis of microRNAs and their regulatory mechanisms.

Drug Development: The compound is explored as a potential therapeutic agent for targeting miR-544 in various diseases.

Wirkmechanismus

Target of Action

It’s known that 1,8-naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It’s known that 1,8-naphthyridines interact with their targets to exert their biological effects .

Biochemical Pathways

1,8-naphthyridines are known to influence various biological pathways due to their diverse biological activities .

Result of Action

It’s known that 1,8-naphthyridines have diverse biological activities .

Biochemische Analyse

Biochemical Properties

1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of the DNA recombination protein RecA from Mycobacterium tuberculosis . This interaction is crucial as RecA is involved in DNA repair and recombination processes. The compound binds to the catalytic domain of RecA, inhibiting its activity and thereby affecting the DNA repair mechanism.

Cellular Effects

1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect pre-mRNA splicing by binding to expanded non-coding r(CUG) repeats, which sequester muscleblind-like 1 protein (MBNL1) . This interaction leads to the dysregulation of alternative splicing, impacting gene expression and cellular function.

Molecular Mechanism

At the molecular level, 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile exerts its effects through binding interactions with biomolecules. It inhibits the interaction of MBNL1 with its natural pre-mRNA substrates by binding to the UU loops in r(CUG) repeats . This inhibition disrupts the normal splicing process, leading to changes in gene expression. Additionally, the compound’s interaction with RecA involves binding to its catalytic domain, thereby inhibiting its enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes .

Dosage Effects in Animal Models

The effects of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating gene expression and cellular processes. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role in inhibiting RecA suggests that it may affect metabolic flux and metabolite levels by disrupting DNA repair and recombination processes

Transport and Distribution

The transport and distribution of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile exhibits specific subcellular localization, which is crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with biomolecules and its overall biochemical effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SID 3712249 involves the reaction of 1,8-diamino-3,6-di-1-pyrrolidinyl-2,7-naphthyridine with 4-cyanobenzyl chloride under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of SID 3712249 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures, including HPLC analysis, to confirm its purity and identity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SID 3712249 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können SID 3712249 in seine reduzierte Form überführen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können beispielsweise durch Oxidation oxidierte Derivate entstehen, während Substitutionsreaktionen verschiedene substituierte Analoga von SID 3712249 erzeugen können .

Wissenschaftliche Forschungsanwendungen

SID 3712249 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Krebsforschung: Es wird verwendet, um die Rolle von miR-544 beim Überleben und der Apoptose von Tumorzellen zu untersuchen.

Molekularbiologie: SID 3712249 wird eingesetzt, um die Biogenese von microRNAs und ihre Regulationsmechanismen zu untersuchen.

Arzneimittelentwicklung: Die Verbindung wird als potenzieller therapeutischer Wirkstoff zur gezielten Behandlung von miR-544 bei verschiedenen Krankheiten untersucht.

Wirkmechanismus

SID 3712249 entfaltet seine Wirkung, indem es direkt an das Vorläufer-microRNA-544 bindet und so die Produktion der reifen microRNA blockiert. Dies führt zu einem verringerten Spiegel von miR-544, Hypoxia-inducible Factor-1α (HIF-1α) und Ataxia-Telangiectasia Mutated Kinase (ATM) Transkripten . Die Hemmung der miR-544-Prozessierung führt unter hypoxischen Bedingungen zu Apoptose in Krebszellen und sensibilisiert sie für Chemotherapie .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MiR-544 Inhibitor 2: Ein weiterer Inhibitor von miR-544 mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.

MiR-21 Inhibitor: Zielt auf eine andere microRNA ab, teilt aber ähnliche Wirkmechanismen in Bezug auf die Hemmung der microRNA-Biogenese.

Einzigartigkeit

SID 3712249 ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung der miR-544-Biogenese. Es ist 25-mal potenter als ein 2′-O-Methyl-RNA-Antagomir und somit ein wertvolles Werkzeug in der Krebsforschung und Arzneimittelentwicklung .

Eigenschaften

IUPAC Name |

1,8-diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7/c18-10-12-11-9-13(23-5-1-2-6-23)21-15(19)14(11)16(20)22-17(12)24-7-3-4-8-24/h9H,1-8H2,(H2,19,21)(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWVPYMSHHEYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C3C(=C2)C(=C(N=C3N)N4CCCC4)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

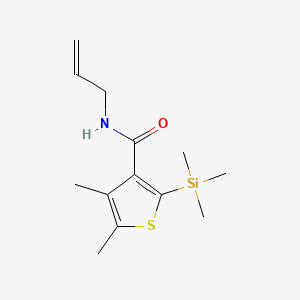

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.